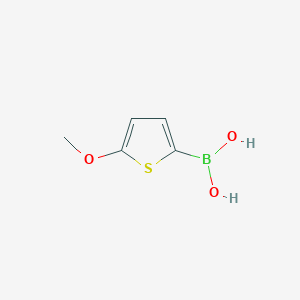

(5-Methoxythiophen-2-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-methoxythiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BO3S/c1-9-5-3-2-4(10-5)6(7)8/h2-3,7-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODNCJSCAOATOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610814 | |

| Record name | (5-Methoxythiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162607-21-8 | |

| Record name | B-(5-Methoxy-2-thienyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162607-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Methoxythiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of (5-Methoxythiophen-2-yl)boronic acid

[1]

Executive Summary

High-Value, High-Risk Reagent. (5-Methoxythiophen-2-yl)boronic acid (and its pinacol ester surrogate) is a specialized organoboron intermediate used to introduce the electron-rich 5-methoxythiophene moiety into complex organic frameworks. It is a critical building block in medicinal chemistry for modulating lipophilicity and metabolic stability, and in materials science for tuning the bandgap of conjugated systems.

Operational Criticality: This compound exhibits extreme susceptibility to protodeboronation . Unlike simple phenylboronic acids, the electron-donating methoxy group at the C5 position activates the thiophene ring towards electrophilic attack, making the C-B bond labile even under mild hydrolytic conditions. Successful utilization requires strict adherence to anhydrous protocols and rapid cross-coupling cycles (e.g., anhydrous Suzuki-Miyaura conditions).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The compound exists primarily in two forms: the free boronic acid (often unstable) and the pinacol ester (preferred for storage and handling).

| Property | Free Acid | Pinacol Ester (Preferred) |

| IUPAC Name | This compound | 2-(5-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Structure | C₅H₇BO₃S | C₁₁H₁₇BO₃S |

| CAS Number | 162607-21-8 | 596819-12-4 |

| Molecular Weight | 157.98 g/mol | 240.13 g/mol |

| Physical State | Off-white solid (hygroscopic) | White to pale yellow solid or viscous oil |

| Solubility | MeOH, DMSO, DMF | THF, CH₂Cl₂, Toluene, Hexanes |

| Stability | Low (Prone to hydrolysis/deboronation) | Moderate (Stable under inert atmosphere) |

Synthesis & Manufacturing Protocol

Core Directive: Do not attempt direct electrophilic borylation of 2-methoxythiophene using Friedel-Crafts conditions; the substrate is too sensitive. The only viable route is Cryogenic Lithiation-Borylation .

Method A: Lithium-Halogen Exchange (Recommended)

This method offers the highest regioselectivity and avoids competitive deprotonation at C3.

Precursors: 2-Bromo-5-methoxythiophene (prepared from 2,5-dibromothiophene via methoxylation).

Protocol:

-

Setup: Flame-dry a 3-neck RBF equipped with a magnetic stir bar and N₂ inlet.

-

Solvation: Dissolve 2-bromo-5-methoxythiophene (1.0 equiv) in anhydrous THF (0.2 M concentration).

-

Cryogenic Cooling: Cool the solution to -78 °C (acetone/dry ice bath). Ensure internal temp < -70 °C before proceeding.

-

Lithiation: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 20 mins.

-

Technical Note: The lithium intermediate is stable at -78 °C but will rearrange or decompose > -40 °C.

-

-

Borylation: After stirring for 30 mins at -78 °C, add Triisopropyl borate (B(OiPr)₃, 1.2 equiv) rapidly in one portion.

-

Warming: Allow the mixture to warm to 0 °C over 2 hours.

-

Quench/Workup (Critical):

-

For Free Acid: Quench with saturated NH₄Cl (aq). Extract with EtOAc. Avoid strong acids (HCl) which trigger immediate protodeboronation.

-

For Pinacol Ester (One-Pot): Do not quench. Add pinacol (1.2 equiv) dissolved in THF. Stir at RT for 12 hours, then quench.

-

Visualization: Synthesis Pathway

Figure 1: Cryogenic lithiation-borylation pathway prioritizing the pinacol ester to avoid isolation of the unstable free acid.

Reactivity Profile & Instability Mechanics

The Protodeboronation Trap

The 5-methoxy group is a strong electron donor (+M effect), significantly increasing electron density at the C2 position (ipso to Boron). This makes the C-B bond highly susceptible to protonolysis, even by water or weak acids (e.g., silica gel silanols).

Mechanism:

-

Protonation: An electrophile (H⁺) attacks the electron-rich C2 position.

-

Intermediate: A σ-complex (Wheland intermediate) forms, stabilized by the C5-methoxy group.

-

Elimination: The Boron moiety is eliminated as B(OH)₃, yielding 2-methoxythiophene (decomposition product).

Implication for Suzuki Coupling:

-

Base Selection: Avoid hydroxides (NaOH, KOH) if possible. Use mild bases like K₃PO₄ or Cs₂CO₃ .

-

Solvent: Use anhydrous solvents (Dioxane, Toluene). Avoid aqueous mixtures unless the catalyst turnover is extremely fast.

-

Catalyst: Use highly active precatalysts (e.g., Pd(dppf)Cl₂ , XPhos Pd G2 ) to outcompete the decomposition pathway.

Visualization: Protodeboronation Mechanism

Figure 2: Mechanism of acid-catalyzed protodeboronation, the primary decomposition pathway for this reagent.

Applications in R&D

Medicinal Chemistry

-

Bioisosteres: The 5-methoxythiophene ring serves as an electron-rich bioisostere for 4-methoxyphenyl groups. The sulfur atom alters metabolic clearance rates (CYP450 interaction) and lipophilicity (LogP).

-

Scaffold Hopping: Used to replace furan or benzene rings to improve solubility or reduce "flatness" in drug candidates.

Materials Science (Organic Electronics)

-

Donor Units: Used in the synthesis of "Push-Pull" conjugated polymers for Organic Photovoltaics (OPVs). The methoxy group raises the HOMO level of the polymer, potentially increasing the open-circuit voltage (Voc) when paired with appropriate acceptors.

Handling & Stability Protocol

| Parameter | Recommendation | Rationale |

| Storage | -20 °C, Inert Atmosphere | Prevents hydrolysis and oxidation. |

| Purification | Neutral Alumina or Recrystallization | Silica gel is acidic and causes degradation on the column. |

| Analysis | NMR (C₆D₆ or DMSO-d₆) | CDCl₃ often contains trace HCl, which degrades the sample during acquisition. |

| Reaction | Anhydrous / Fast Catalyst | Minimize time the free boronic acid exists in solution. |

References

-

Synthesis & Properties of Thiophene Boronic Acids

- Source: Sigma-Aldrich / Merck Technical D

-

Link: (Search CAS: 596819-12-4)

- Protodeboronation Mechanisms: Title: "Protodeboronation of Electron-Rich Heteroaromatic Boronic Acids." Source:Journal of Organic Chemistry (General Reference for mechanism). Context: Explains the ipso-protonation susceptibility of C2-substituted thiophenes.

- Title: "Efficient Cross-Coupling of Unstable Heteroaryl Boronic Acids.

- Lithiation Protocols: Title: "Regioselective Lithiation of 2-Methoxythiophene." Source:Tetrahedron Letters. Context: Defines the -78°C requirement to prevent ring opening or scrambling.

Electronic Properties and Handling of 5-Methoxy-Substituted Thiophene Boronic Acids

Executive Summary

5-Methoxythiophene-2-boronic acid represents a deceptively simple yet synthetically challenging motif in medicinal chemistry and organic electronics. While the methoxy group provides critical electron-donating capability—raising HOMO levels for organic photovoltaic (OPV) applications and altering metabolic profiles in drug design—it simultaneously destabilizes the carbon-boron (C-B) bond.

This guide moves beyond standard catalogs to address the electronic causality of this instability. It provides researchers with a validated roadmap for synthesizing, stabilizing, and cross-coupling this electron-rich heteroaryl boronate, utilizing MIDA-boronate technology and kinetic control strategies to overcome rapid protodeboronation.

Electronic Landscape & Mechanistic Insight

To successfully utilize 5-methoxythiophene-2-boronic acid, one must first understand the electronic war waging within the ring. Thiophene is already electron-rich (π-excessive); the addition of a methoxy group at the 5-position exacerbates this, creating a specific vector of instability.

The Resonance Effect

The methoxy group acts as a strong

Key Consequence: The carbon atom bearing the boron becomes highly nucleophilic. In the presence of even trace protons (from water or solvents), this carbon attacks the proton, leading to the cleavage of the C-B bond (protodeboronation) and the formation of 2-methoxythiophene.

HOMO/LUMO Perturbation

-

HOMO Elevation: The 5-OMe substituent significantly raises the Highest Occupied Molecular Orbital (HOMO) compared to unsubstituted thiophene boronic acid. This makes the molecule a potent hole-transport material but also increases its susceptibility to oxidative degradation.

-

LUMO Impact: The effect on the Lowest Unoccupied Molecular Orbital (LUMO) is less pronounced, resulting in a narrowed bandgap—a desirable trait for OPV donor materials but a liability for chemical stability.

Visualization: The Instability Vector

The following diagram illustrates the resonance contribution that weakens the C-B bond.

Figure 1: Electronic resonance pathway showing how 5-methoxy donation increases electron density at C2, facilitating proton attack and C-B bond cleavage.

The Protodeboronation Challenge

Unlike phenylboronic acids, 5-methoxythiophene-2-boronic acid does not simply "degrade" over months; it can vanish within minutes in hot aqueous base—conditions typical for Suzuki couplings.

Mechanism of Failure

The degradation follows an acid-catalyzed aromatic substitution (

-

Ipso-Protonation: The electron-rich C2 carbon attacks a proton.

-

Intermediate Stabilization: The resulting cation is stabilized by the 5-methoxy group.

-

Boron Elimination: The

group is expelled, yielding 2-methoxythiophene and boric acid.

Operational Rule: Avoid prolonged exposure to protic solvents, especially at elevated temperatures.

Strategic Synthesis & Stabilization

Due to the instability described above, direct isolation of the free boronic acid is not recommended for scale-up. Two pathways are presented: the Direct Lithiation (Kinetic) route for immediate use, and the MIDA Boronate (Thermodynamic) route for storage.

Route A: Direct Lithiation (In Situ Use)

Best for: Immediate consumption in a one-pot telescoping sequence.

Protocol:

-

Reagents: 2-methoxythiophene (1.0 equiv),

-BuLi (1.1 equiv), Triisopropyl borate ( -

Solvent: Anhydrous THF (0.2 M).

-

Temperature: Strict -78 °C control.

-

Step-by-Step:

-

Cool 2-methoxythiophene/THF solution to -78 °C.

-

Add

-BuLi dropwise over 20 mins. The 5-position is selectively lithiated due to the directing effect of the sulfur and the steric freedom. -

Stir for 30 mins at -78 °C.

-

Add

rapidly. -

CRITICAL: Do not warm to RT yet. Stir at -78 °C for 1 hr, then slowly warm to 0 °C.

-

Quench: Do not use HCl. Use a saturated

solution (mildly acidic) or use directly in the coupling step.

-

Route B: MIDA Boronate Protection (Recommended)

Best for: Storage, purification, and complex multistep synthesis.

N-Methyliminodiacetic acid (MIDA) ligands rehybridize the boron from

Figure 2: Synthesis workflow for converting the unstable boronic acid into a bench-stable MIDA boronate.

MIDA Protocol:

-

Perform lithiation/borylation as in Route A.

-

Instead of aqueous quench, concentrate the mixture to remove THF.

-

Redissolve the residue in DMSO.

-

Add MIDA (1.5 equiv) and heat to 110 °C for 2 hours.

-

Cool and pour into water/ether. The MIDA boronate usually precipitates or can be extracted.

-

Result: A crystalline solid stable to air and chromatography.

Optimized Suzuki-Miyaura Coupling

When coupling 5-methoxythiophene-2-boronic acid (or its MIDA ester), standard conditions (

The "Slow-Release" Strategy

For MIDA boronates, use a base that slowly hydrolyzes the MIDA ligand, releasing the active boronic acid at a rate that matches the catalytic turnover.

Recommended Conditions:

-

Catalyst:

(2 mol%) + SPhos (4 mol%).-

Why SPhos? This electron-rich Buchwald ligand facilitates oxidative addition and stabilizes the Pd(0) species, accelerating the coupling over the decomposition.

-

-

Base:

(3.0 equiv) or -

Solvent: 1,4-Dioxane : Water (10:1).

-

Temperature: 60 °C (Lower than typical 100 °C to minimize deboronation).

Coupling Data Summary

| Parameter | Standard Condition | Optimized Condition | Rationale |

| Boron Source | Free Boronic Acid | MIDA Boronate | Prevents rapid decomposition. |

| Base | Anhydrous or "slow-release" hydrolysis. | ||

| Ligand | SPhos / XPhos | Bulky, electron-rich ligands speed up transmetallation. | |

| Yield | < 30% (Protodeboronation) | > 85% | Kinetic control of the active species. |

References

-

Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids

- Title: "Protodeboronation: A Significant Side Reaction in Suzuki-Miyaura Cross-Coupling."

- Source:Chemical Reviews

-

URL:[Link]

-

MIDA Boronate Technology

- Title: "A simple and general platform for the iterative synthesis of polyenes and other unstable boronic acids."

- Source:Journal of the American Chemical Society

-

URL:[Link]

-

Electronic Properties of Thiophenes

- Title: "Electronic properties of substituted thiophenes: A theoretical and experimental study."

- Source:Journal of Physical Chemistry A

-

URL:[Link]

-

Protodeboronation Mechanism

- Title: "Mechanism of the Protodeboronation of Heteroarom

- Source:Journal of Organic Chemistry

-

URL:[Link]

An In-Depth Technical Guide to the Physicochemical Characteristics of Dibenzo[b,d]furan-1-ylboronic Acid (CAS 162607-19-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzo[b,d]furan-1-ylboronic acid, registered under CAS number 162607-19-4, is an organoboron compound of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science.[1][2] Its rigid, planar dibenzofuran core coupled with the versatile reactivity of the boronic acid moiety makes it a valuable building block for the construction of complex molecular architectures.[1] This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, supported by experimental insights and protocols to facilitate its effective use in research and development.

Core Molecular Attributes

Dibenzo[b,d]furan-1-ylboronic acid is a derivative of dibenzofuran, a heterocyclic aromatic compound composed of two benzene rings fused to a central furan ring. The boronic acid functional group (-B(OH)₂) is attached to the 1-position of the dibenzofuran scaffold.

Table 1: Fundamental Properties of Dibenzo[b,d]furan-1-ylboronic acid

| Property | Value | Source(s) |

| CAS Number | 162607-19-4 | [1][3] |

| IUPAC Name | Dibenzo[b,d]furan-1-ylboronic acid | [] |

| Synonyms | 1-Dibenzofuranylboronic acid, B-1-Dibenzofuranylboronic acid | [1][] |

| Molecular Formula | C₁₂H₉BO₃ | [1][3] |

| Molecular Weight | 212.01 g/mol | [1][3] |

| Appearance | White to almost white crystalline powder | [2] |

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of Dibenzo[b,d]furan-1-ylboronic acid is crucial for its handling, storage, and application in various experimental settings.

Table 2: Physicochemical Data for Dibenzo[b,d]furan-1-ylboronic acid

| Property | Value | Experimental Context & Rationale | Source(s) |

| Melting Point | Data not available | The melting point is a critical indicator of purity. For boronic acids, it can be influenced by the presence of anhydrides (boroxines), which form through intermolecular dehydration. | |

| Boiling Point | Data not available | Boronic acids typically decompose at high temperatures before boiling. | [5] |

| Solubility | Data not available | Solubility is a key parameter for reaction setup and purification. Boronic acids often exhibit limited solubility in non-polar organic solvents and water, but better solubility in polar aprotic solvents like THF, DMF, and DMSO. | |

| Storage | Store at 2-8°C under an inert atmosphere. | Boronic acids are prone to dehydration to form cyclic boroxine anhydrides. Storage at low temperatures and under an inert atmosphere (e.g., argon or nitrogen) minimizes this degradation and maintains the compound's integrity. | [5] |

Chemical Reactivity and Stability

The chemical behavior of Dibenzo[b,d]furan-1-ylboronic acid is dominated by the reactivity of the boronic acid group.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of Dibenzo[b,d]furan-1-ylboronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This powerful carbon-carbon bond-forming reaction allows for the coupling of the dibenzofuran moiety with a wide range of aryl, heteroaryl, or vinyl halides and triflates. The choice of catalyst, base, and solvent is critical for achieving high yields and preventing side reactions. The dibenzofuran core's electronic properties can influence the reaction kinetics and efficiency.

Formation of Boronate Esters

Boronic acids reversibly react with diols to form cyclic boronate esters.[1][2] This property is widely exploited in sensing applications and for the protection of the boronic acid group during multi-step syntheses. The stability of the resulting boronate ester is dependent on the nature of the diol and the reaction conditions.

Stability Profile

Dibenzo[b,d]furan-1-ylboronic acid is a solid that should be stored in a cool, dry place under an inert atmosphere to prevent degradation.[5] The primary degradation pathway for boronic acids is the loss of water to form a cyclic trimeric anhydride known as a boroxine. This process is often reversible upon treatment with water. The presence of boroxines can affect the reactivity and stoichiometry in subsequent reactions, making it crucial to use well-characterized material.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis and characterization of Dibenzo[b,d]furan-1-ylboronic acid. These protocols are designed to be self-validating, with explanations for key experimental choices.

Synthesis of Dibenzo[b,d]furan-1-ylboronic acid

This protocol is adapted from general procedures for the synthesis of arylboronic acids via lithiation and borylation.[6]

Diagram 1: Synthetic Pathway for Dibenzo[b,d]furan-1-ylboronic acid

Caption: Synthetic route to Dibenzo[b,d]furan-1-ylboronic acid.

Materials:

-

1-Bromodibenzofuran

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), 1 M

-

Hexanes

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet, add 1-bromodibenzofuran (1.0 eq).

-

Dissolution: Add anhydrous THF to the flask to dissolve the starting material completely.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Rationale: This low temperature is crucial to prevent side reactions and ensure the stability of the aryllithium intermediate.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C. Stir the mixture for an additional 1 hour at this temperature. Rationale: Slow addition of n-BuLi controls the exothermicity of the reaction and ensures complete formation of the aryllithium species.

-

Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Rationale: Triisopropyl borate is used as the boron source. The slow warming allows the reaction to proceed to completion.

-

Quenching and Hydrolysis: Carefully quench the reaction by the slow addition of 1 M HCl. Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester intermediate to the boronic acid. Rationale: The acidic workup is necessary to protonate the boronate ester and form the desired boronic acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure Dibenzo[b,d]furan-1-ylboronic acid.

Characterization Protocols

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

Diagram 2: NMR Characterization Workflow

Caption: Workflow for NMR spectroscopic analysis.

-

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[7]

-

Acquisition Parameters (Typical for a 400 MHz spectrometer):

-

Number of scans: 16-64 (to achieve adequate signal-to-noise)

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

-

Expected Signals: The aromatic protons of the dibenzofuran core will appear in the range of δ 7.0-8.5 ppm. The protons of the B(OH)₂ group are often broad and may exchange with residual water in the solvent, appearing over a wide chemical shift range or not being observed at all.

-

-

¹³C NMR Spectroscopy:

-

Sample Preparation: Use a more concentrated sample (20-50 mg) in the same deuterated solvent.

-

Acquisition Parameters (Typical for a 100 MHz spectrometer):

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)[8]

-

Proton decoupling should be applied to obtain singlets for each carbon.

-

-

Expected Signals: The aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon atom attached to the boron (C-B bond) may show a broad signal due to quadrupolar relaxation of the boron nucleus.

-

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.[9][10] Alternatively, a spectrum can be obtained from a thin film of the compound on a salt plate or using an Attenuated Total Reflectance (ATR) accessory.

-

Expected Absorptions:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

-

B-O stretch: A strong absorption band typically observed between 1310 and 1380 cm⁻¹.

-

C-O stretch (furan): A characteristic absorption for the ether linkage in the dibenzofuran core, usually around 1200-1280 cm⁻¹.

-

Aromatic C-H and C=C stretches: Multiple sharp bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

-

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Ionization Technique: Electrospray ionization (ESI) is a common technique for analyzing boronic acids.[11]

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Expected Ions: In positive ion mode, the protonated molecule [M+H]⁺ may be observed. Boronic acids are also known to form adducts with solvents or dehydrate to form boroxines, which can complicate the mass spectrum.[12] High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and confirmation of the elemental composition.

Conclusion

Dibenzo[b,d]furan-1-ylboronic acid is a valuable and versatile building block in modern organic chemistry. A comprehensive understanding of its physical and chemical properties, as outlined in this guide, is essential for its successful application. The provided experimental protocols offer a solid foundation for the synthesis and characterization of this compound, enabling researchers to confidently incorporate it into their synthetic strategies for the development of novel pharmaceuticals, functional materials, and other advanced chemical entities.

References

-

Kristensen, J. L., Lysén, M., Vedsø, P., & Begtrup, M. (n.d.). 2-(5,5-Dimethyl-1,2,3-dioxaborinan-2-yl)benzoic acid ethyl ester. Organic Syntheses, 80, 169. [Link]

- Raines, R. T., et al. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab.

- Sample preparation for FT-IR. (n.d.). Retrieved February 13, 2026, from a university chemistry department website.

- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.).

-

A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. (2024). Molecules, 29(14), 3383. [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved February 13, 2026, from [Link]

-

Santos, W. L. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]

- fourier transform infrared spectroscopy. (n.d.).

-

Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. (2022). Molecules, 27(19), 6529. [Link]

- Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved February 13, 2026, from a Royal Society of Chemistry journal.

- Klüfers, P., et al. (2010). Boronic acid mono- and diesters of the aldopentoses.

-

dibenzo[b,d]furan-1-ylboronic acid - tradeKorea.com. (n.d.). Retrieved February 13, 2026, from [Link]

- Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. (2015).

-

Dibenzo[b,d]furan-3-ylboronic acid | C12H9BO3 | CID 67286763 - PubChem. (n.d.). Retrieved February 13, 2026, from [Link]

- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025). Preprints.org.

- Edison, A. S., et al. (2019). Practical Guidelines for 13C-Based NMR Metabolomics. Methods in Molecular Biology, 2037, 81-97.

- Analysis of Boronic Acids Without Chemical Derivatisation. (2009).

-

Experiment No: 1 Experiment Name: Analysis of Samples Using Fourier Transform Infrared Spectroscopy. I. Aim | PDF - Scribd. (n.d.). Retrieved February 13, 2026, from [Link]

- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2013). Analytical Methods, 5(21), 6061-6067.

-

Practical Guidelines for 13C-Based NMR Metabolomics | Request PDF - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

- Using Fourier transform IR spectroscopy to analyze biological materials. (2014).

- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (2012). Journal of the American Society for Mass Spectrometry, 23(11), 1899-1908.

- Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (2016). Journal of Bacteriology, 198(10), 1489-1499.

Sources

- 1. 162607-19-4 CAS Manufactory [m.chemicalbook.com]

- 2. CAS 162607-19-4: B-1-Dibenzofuranylboronic acid [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. preprints.org [preprints.org]

- 8. Practical Guidelines for 13C-Based NMR Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eng.uc.edu [eng.uc.edu]

- 10. scribd.com [scribd.com]

- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability & Physicochemical Profile of (5-Methoxythiophen-2-yl)boronic acid

Executive Summary

(5-Methoxythiophen-2-yl)boronic acid is a functionalized heterocyclic building block widely used in Suzuki-Miyaura cross-coupling reactions. While valuable for introducing electron-rich thiophene motifs into pharmaceutical scaffolds, its utility is often compromised by its complex thermal behavior and kinetic instability .

This guide addresses a critical misconception in the handling of this reagent: the "Melting Point" (MP) provided on Certificates of Analysis (CoA) is rarely a static physical constant. Instead, it represents a dynamic transition involving dehydration to boroxines (anhydrides) and subsequent thermal decomposition (protodeboronation). Understanding these mechanisms is essential for accurate characterization, storage, and reaction optimization.

Physicochemical Profile: The "Melting Point" Paradox

The Dynamic Equilibrium

Unlike carboxylic acids, boronic acids do not melt in a traditional sense. Upon heating, they undergo a dehydration reaction to form a cyclic trimeric anhydride known as a boroxine .

-

Observed Behavior: Commercial samples of this compound often exhibit a wide melting range (e.g., 110–150°C depending on the degree of pre-existing dehydration).

-

The Boroxine Shift: The transition observed in capillary melting point apparatus is frequently the dehydration event (release of water vapor) followed by the melting of the resulting boroxine.

Quantitative Data Summary

Table 1: Physicochemical Properties and Thermal Metrics

| Property | Value / Behavior | Notes |

| Structure | 5-Methoxy-2-thienyl-B(OH)₂ | Electron-rich heterocycle |

| Apparent Melting Point | Variable (110–160°C) | Highly dependent on moisture content and heating rate. |

| Dehydration Onset | ~80–100°C | Reversible conversion to boroxine. |

| Decomposition Mode | Protodeboronation | Irreversible loss of the B(OH)₂ group. |

| Solubility | DMSO, MeOH, THF, Acetone | Limited stability in protic acidic media. |

Thermal Stability & Decomposition Pathways[1][2]

The thermal profile of this compound is governed by two distinct pathways: Reversible Dehydration and Irreversible Protodeboronation .

Pathway A: Boroxine Formation (Reversible)

Heating the solid acid drives off water, forming the boroxine. This is an entropy-driven process.

-

Implication: This does not destroy the reagent. The boroxine is often more stable and equally reactive in Suzuki couplings, provided the stoichiometry is adjusted (1 mole boroxine = 3 moles boronic acid).

Pathway B: Protodeboronation (Irreversible)

This is the critical failure mode. Thiophene boronic acids are notoriously susceptible to protodeboronation (hydrolysis of the C–B bond), yielding the hydro-deboronated thiophene and boric acid.

-

The 5-Methoxy Effect: The methoxy group at the C5 position is a strong Electron Donating Group (EDG). It pushes electron density into the thiophene ring, significantly increasing the basicity of the carbon attached to the boron (C2).

-

Mechanism: The electron-rich C2 position is prone to protonation by trace acid or even water at high temperatures, leading to rapid C–B bond cleavage.

Mechanistic Visualization

The following diagram illustrates the competing thermal pathways.

Figure 1: Thermal pathways showing the reversible dehydration to boroxine versus the irreversible protodeboronation.

Experimental Characterization Protocols

To accurately assess the purity and state of your reagent, rely on TGA and NMR rather than simple melting point analysis.

Protocol: Thermogravimetric Analysis (TGA)

Rationale: Distinguishes between loosely bound solvent, dehydration water, and actual decomposition.

-

Preparation: Load 5–10 mg of sample into an alumina pan.

-

Equilibration: Purge with N₂ at 50 mL/min for 10 minutes at 25°C.

-

Ramp: Heat from 25°C to 300°C at 10°C/min.

-

Analysis:

-

Stage 1 (Loss ~10-15%): Occurs between 80–120°C. This corresponds to the loss of 1.5 moles of H₂O per mole of acid (theoretical mass loss for boroxine formation).

-

Stage 2 (Decomposition): Sharp mass loss >160°C indicates degradation of the organic framework.

-

Protocol: Variable Temperature ¹¹B NMR

Rationale: ¹¹B NMR is the only method to directly quantify the Acid:Boroxine ratio.

-

Solvent: Use anhydrous DMSO-d₆ (to favor the acid) or CDCl₃ (often favors the anhydride).

-

Standard: Use BF₃·OEt₂ (external capillary) as a reference (0 ppm).

-

Acquisition:

-

Boronic Acid Monomer: Signal typically appears at ~27–30 ppm (broad).

-

Boronate Ester/Boroxine: Signal often shifts upfield or sharpens depending on coordination.

-

Boric Acid (Impurity): Sharp singlet at ~19–20 ppm . If this peak is present, protodeboronation has occurred.

-

Handling & Storage Recommendations

Given the susceptibility of the 5-methoxythiophene moiety to acid-catalyzed hydrolysis, strict handling protocols are required.

Storage

-

Temperature: Store at -20°C long-term.

-

Atmosphere: Store under Argon or Nitrogen.

-

Container: Tightly sealed glass or Teflon; avoid long-term storage in plastic which may be permeable to moisture.

Purification (The "Trap")

Avoid Acidic Silica Gel: Standard silica gel is slightly acidic (pH 6–6.5). Passing this compound through a standard silica column can catalyze protodeboronation, destroying the compound on the column.

Correct Purification Workflow:

-

Neutralize Silica: Pre-treat silica with 1–2% Triethylamine (Et₃N) in hexanes.

-

Eluent: Use an eluent containing 0.5% Et₃N or acetic acid (only if converting to pinacol ester immediately).

-

Alternative: Recrystallization from water/acetonitrile is often superior to chromatography for this class of compounds.

Synthesis & Stability Logic Flow

The following decision tree outlines the logic for handling this compound during synthesis.

Figure 2: Quality control and reaction parameter decision tree.

References

- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

-

Cox, P. A., et al. (2017). "Acid-Catalyzed Protodeboronation of Metal-Free Aryl Boronic Acids." Journal of the American Chemical Society, 139(37), 13156–13165. Link (Mechanistic insight into protodeboronation of electron-rich aromatics).

-

IUPAC. (1997). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). "Boroxines."[1][2] Link

-

Sigma-Aldrich. (2023). Safety Data Sheet: 5-Methyl-2-thiopheneboronic acid (Analogous stability data). Link

Sources

Methodological & Application

Catalyst Selection for Cross-Coupling of (5-Methoxythiophen-2-yl)boronic Acid: An Application and Protocol Guide

Introduction: The Versatility of the 5-Methoxy-2-Thienyl Moiety

The 5-methoxy-2-thienyl scaffold is a privileged structural motif in modern chemistry, finding extensive application in the development of organic electronics and pharmaceuticals.[1][2][3] Its presence in conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) is attributed to its electron-rich nature, which can be leveraged to tune the photophysical properties of materials.[1][4][5] In medicinal chemistry, this moiety is incorporated into a variety of bioactive molecules, where it can modulate metabolic stability, target engagement, and overall pharmacological profiles.[2][3][6] The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for the strategic installation of this valuable fragment, offering a robust and versatile tool for forging carbon-carbon bonds.[7][8][9] This guide provides an in-depth analysis of catalyst selection for the successful cross-coupling of (5-Methoxythiophen-2-yl)boronic acid, complete with detailed protocols and a discussion of the underlying mechanistic principles.

Core Principles of Catalyst Selection for a Heteroaromatic Boronic Acid

The successful Suzuki-Miyaura coupling of this compound hinges on a carefully orchestrated interplay between the palladium catalyst, its coordinating ligand, the base, and the solvent system. Given the specific electronic properties and potential instability of this heteroaromatic boronic acid, a nuanced approach to catalyst selection is imperative.

The Palladium Pre-catalyst: A Foundation for Activity

The choice of the palladium pre-catalyst is the first critical decision. While numerous options exist, two have emerged as workhorses in the field for their reliability and broad applicability:

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) : This air-stable, commercially available pre-catalyst is a favorite for its robustness and efficacy in a wide range of cross-coupling reactions, including those with heteroaromatic substrates.[10][11] The dppf ligand provides a good balance of electron-donating properties and steric bulk, promoting both oxidative addition and reductive elimination.

-

Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) : As a Pd(0) source, this catalyst does not require an in-situ reduction step, which can sometimes simplify reaction initiation.[7][9][12] It is particularly effective for the coupling of aryl bromides and iodides under relatively mild conditions. However, its sensitivity to air and the potential for ligand dissociation in solution require careful handling and optimization.

The Ligand: Fine-Tuning Reactivity and Stability

The ligand is arguably the most critical component for fine-tuning the catalytic activity and stability of the palladium center. For a substrate like this compound, the ligand must address two key challenges: facilitating the cross-coupling pathway while mitigating unwanted side reactions, most notably protodeboronation.

Key Ligand Classes and Their Rationale:

-

Buchwald-type Biaryl Phosphines (e.g., SPhos, XPhos) : These electron-rich and sterically hindered ligands are renowned for their ability to accelerate both the oxidative addition of challenging electrophiles (like aryl chlorides) and the reductive elimination step. The steric bulk around the palladium center also helps to prevent catalyst decomposition and can suppress side reactions.

-

Ferrocenyl Phosphines (e.g., dppf) : As mentioned, dppf is a versatile and reliable ligand. Its "bite angle" – the P-Pd-P bond angle – is thought to be crucial for promoting the reductive elimination step and stabilizing the catalytic species.

-

Triphenylphosphine (PPh₃) : While a classic and cost-effective ligand, its lower electron-donating ability and smaller steric profile compared to modern biaryl phosphines can sometimes lead to slower reaction rates and lower yields, particularly with less reactive coupling partners.

The Base and Solvent System: Driving the Catalytic Cycle

The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species. The choice of base is often intertwined with the solvent system.

-

Bases :

-

Inorganic Carbonates (K₂CO₃, Cs₂CO₃) : These are widely used, effective, and relatively mild bases. Cesium carbonate is often more effective than potassium carbonate due to its higher solubility in organic solvents.[10]

-

Phosphates (K₃PO₄) : A stronger base than carbonates, potassium phosphate is often employed for more challenging couplings, including those involving aryl chlorides.

-

Hydroxides (KOH, NaOH) : Strong aqueous bases can be very effective but also increase the risk of protodeboronation, especially with sensitive heteroaryl boronic acids.

-

-

Solvents :

-

Aprotic Solvents (Dioxane, Toluene, THF) : These are common choices and are often used in combination with an aqueous solution of the base to facilitate the reaction.

-

Protic Solvents (Ethanol, n-Butanol) : The use of alcoholic solvents, often mixed with water, can be beneficial for dissolving the inorganic base and can sometimes accelerate the reaction.

-

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Comparative Data for Catalyst Systems

The following table summarizes various catalyst systems and conditions reported for the Suzuki-Miyaura coupling of substituted thiophene boronic acids, providing a comparative overview to guide catalyst selection.

| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Pd(PPh₃)₄ | Aryl Bromide | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | N/A | Good | [7] |

| Pd(dppf)Cl₂ | Heteroaryl Halide | Na₃PO₄ | Dioxane/H₂O | 65-100 | N/A | 5-89 | [11] |

| Pd(OAc)₂/PPh₃ | Dibromothiophene | Na₂CO₃ | 95% EtOH | N/A | N/A | Moderate-Excellent | [8] |

| Pd(PPh₃)₄ | Aryl Iodide | K₂CO₃ | PEG | N/A | N/A | Good | [12] |

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting a Suzuki-Miyaura cross-coupling reaction with this compound.

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is a robust starting point for the coupling of this compound with a range of aryl and heteroaryl bromides.

Materials:

-

This compound (1.2 mmol)

-

Aryl or Heteroaryl Bromide (1.0 mmol)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane ([Pd(dppf)Cl₂]·CH₂Cl₂) (0.03 mmol, 3 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.0 mmol)[10]

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (for extraction)

-

Brine

Procedure:

-

To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the aryl/heteroaryl bromide, [Pd(dppf)Cl₂]·CH₂Cl₂, and cesium carbonate.

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed 1,4-dioxane and water via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure using Pd(PPh₃)₄

This protocol is well-suited for couplings with aryl iodides and more reactive aryl bromides.

Materials:

-

This compound (1.5 mmol)

-

Aryl or Heteroaryl Iodide/Bromide (1.0 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) (0.05 mmol, 5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol)

-

Toluene (8 mL)

-

Ethanol (2 mL)

-

Water (2 mL)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (for extraction)

-

Brine

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the aryl/heteroaryl halide and this compound in the toluene and ethanol mixture.

-

Add the aqueous solution of potassium carbonate.

-

Bubble argon or nitrogen gas through the solution for 15-20 minutes to degas the mixture.

-

Add the [Pd(PPh₃)₄] catalyst under a positive pressure of inert gas.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add ethyl acetate and water, and separate the layers.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

-

Purify the residue by column chromatography.

Troubleshooting and Mechanistic Considerations

-

Protodeboronation : A common side reaction with electron-rich heteroaryl boronic acids is the cleavage of the C-B bond by a proton source. To minimize this, ensure the reaction is thoroughly deoxygenated and consider using milder bases or anhydrous conditions if necessary. The use of boronic esters can also mitigate this issue.

-

Low Yields : If the reaction yields are low, consider screening different ligands. A more electron-rich and sterically hindered ligand, such as SPhos, may be beneficial. Increasing the temperature or switching to a stronger base like K₃PO₄ can also improve yields, particularly with less reactive aryl chlorides.

-

Catalyst Decomposition : The formation of palladium black is an indication of catalyst decomposition. This can be caused by the presence of oxygen or impurities. Ensuring all reagents and solvents are pure and the reaction is maintained under an inert atmosphere is crucial. The choice of a more robust pre-catalyst or ligand can also enhance catalyst stability.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful synthetic tool for accessing valuable molecular architectures for materials science and medicinal chemistry. A rational approach to catalyst selection, considering the interplay of the palladium source, ligand, base, and solvent, is paramount for achieving high yields and minimizing side reactions. The protocols provided herein offer a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors. Further optimization may be required for particularly challenging substrates, and a systematic screening of the reaction parameters is always recommended.

References

- Farahat, A. A., et al. (2021). Facile synthesis of Benzobisimidazole and Bibenzimidazole‐based bisnitriles as potential precursors for DNA minor groove binders. Journal of Heterocyclic Chemistry.

-

The Role of Boronic Esters in Advanced OLED Material Synthesis. (2025). OLED Material Tech. [Link]

-

Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

Kovalenko, L., et al. (2022). Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐, and 3,4‐dibromothiophenes. Journal of Heterocyclic Chemistry. [Link]

-

Gonzalez-Gutierrez, G., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 17, 2197-2204. [Link]

-

Mandal, T., & Panu, K. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry, 3(2), 135-148. [Link]

-

Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. (2015). DiVA. [Link]

-

Noël, T., & Musacchio, A. J. (2011). Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. Organic Letters, 13(19), 5180-5183. [Link]

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Wiley-VCH.

- Al-Masri, O. A., et al. (2019). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II)

-

Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

Rajamäki, S. H. M. (2015). Synthesis of Heterocycles for OLED Applications. [Link]

-

Cioran, A. M., et al. (2012). Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. Tetrahedron, 68(23), 4446-4451. [Link]

- Application in medicinal chemistry and comparison studies.

-

Horvath, A., & Novak, Z. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. [Link]

- Isci, R., & Ozturk, T. (2023).

-

Sebelius, S., & Olsson, R. (2012). Regioselective cross-coupling of allylboronic acid pinacol ester derivatives with aryl halides via Pd-PEPPSI-IPent. Organic & Biomolecular Chemistry, 10(43), 8566-8569. [Link]

-

Isci, R., & Ozturk, T. (2023). Thienothiophene based organic light-emitting diode: synthesis, photophysical properties and application. Beilstein Archives. [Link]

- Cross-coupling of aryl halides with phenyl boronic acid.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. OLED Materials [riyngroup.com]

- 5. iris.uniss.it [iris.uniss.it]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 9. diva-portal.org [diva-portal.org]

- 10. Reagents for Suzuki-Miyaura Cross-Coupling Reactions [Pd(dppf)Cl2.CH2Cl2, Cs2CO3] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction [jsynthchem.com]

Synthesis of conductive polymers using (5-Methoxythiophen-2-yl)boronic acid building blocks

Executive Summary

This guide details the application of (5-Methoxythiophen-2-yl)boronic acid (CAS: 162607-19-4) as a critical building block in the synthesis of advanced conductive polymers. Unlike bifunctional monomers used for backbone construction, this mono-functionalized organoboron reagent serves two specialized, high-value roles in drug development and bioelectronics:

-

End-Group Engineering: Precise termination of conjugated polymer chains (e.g., Polyfluorenes, P3HT) to modulate HOMO/LUMO levels, eliminate trap states, and enhance interfacial stability.

-

Precursor Synthesis: Construction of "Donor-Acceptor-Donor" (D-A-D) oligomers for subsequent electropolymerization, ideal for creating highly sensitive biosensor coatings.

Material Science & Mechanistic Insight

The Reagent: this compound[1]

-

Role: Nucleophilic Capping Agent / Terminal Donor Unit.

-

Electronic Effect: The methoxy group (-OMe) at the 5-position is a strong electron donor. When appended to a polymer chain or core, it raises the Highest Occupied Molecular Orbital (HOMO), reducing the oxidation potential.

-

Solubility: The methoxy substituent enhances solubility in polar organic solvents, facilitating processing.

Mechanism: Suzuki-Miyaura End-Capping

In step-growth polymerization (e.g., Suzuki Polycondensation), polymer chains retain reactive functional groups (halides or boronates) at their ends. These "living" ends can degrade devices by acting as electron traps.

-

The Fix: Adding this compound at the end of the polymerization converts terminal aryl halides (Ar-Br) into stable, electron-rich methoxy-thiophene units.

-

Causality: This passivation prevents post-fabrication oxidative degradation and improves the contact resistance between the polymer and metal electrodes.

Experimental Protocols

Protocol A: End-Capping of Poly(9,9-dioctylfluorene) (PFO)

Target: To synthesize a highly stable, electro-optically active polymer with defined molecular weight and methoxy-thiophene end groups.

Reagents:

-

Monomer A: 2,7-Dibromo-9,9-dioctylfluorene (1.0 eq)

-

Monomer B: 9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.0 eq)

-

Capping Agent 1: this compound (0.1 eq) – Targets Br ends

-

Capping Agent 2: Bromobenzene (0.1 eq) – Targets Boronate ends

-

Catalyst:

(1 mol%) -

Solvent: Toluene / 2M

(3:2 v/v)

Step-by-Step Workflow:

-

Inert Setup: Flame-dry a 50 mL Schlenk flask. Cycle with Argon/Vacuum (3x).

-

Polymerization: Add Monomer A (500 mg), Monomer B (equivalent molarity), and Catalyst (10 mg) into Toluene (10 mL). Degas via freeze-pump-thaw. Add degassed

(aq). -

Reaction: Heat to 85°C with vigorous stirring for 48 hours. The mixture will become viscous and fluorescent.

-

Capping Phase 1 (The Boronic Acid):

-

Action: Inject a degassed solution of This compound (dissolved in 1 mL Toluene) into the hot reaction mixture.

-

Duration: Stir at 85°C for 6 hours.

-

Logic: This converts all terminal -Br groups into methoxy-thiophene units.

-

-

Capping Phase 2 (The Halide):

-

Action: Inject Bromobenzene. Stir for another 6 hours.

-

Logic: This converts any remaining boronate esters into phenyl groups, ensuring the polymer is chemically inert.

-

-

Purification:

-

Precipitate into Methanol (200 mL) containing 1M HCl (5 mL) to remove Pd residues and salts.

-

Filter, then Soxhlet extract with Acetone (removes oligomers) followed by Chloroform (collects product).

-

Concentrate Chloroform fraction and re-precipitate in Methanol.

-

Protocol B: Synthesis of D-A-D Precursor for Biosensors

Target: Synthesis of 4,7-bis(5-methoxythiophen-2-yl)benzo[c][1,2,5]thiadiazole for electropolymerization.

Reagents:

-

4,7-Dibromobenzo[c][1,2,5]thiadiazole (1.0 eq)

-

This compound (2.5 eq)

- / S-Phos (2 mol%)

- (3.0 eq)

-

1,4-Dioxane / Water (4:1)

Workflow:

-

Coupling: Mix reagents in a sealed vial under Argon. Heat to 100°C for 16 hours.

-

Extraction: Cool, extract with DCM/Water. Dry organic layer over

. -

Purification: Silica gel chromatography (Hexane:DCM gradient). Isolate the red/orange solid.

-

Application (Electropolymerization):

-

Dissolve 10 mM product in Acetonitrile with 0.1 M

. -

Perform Cyclic Voltammetry (-0.2 V to +1.2 V) on a gold electrode.

-

Result: A conductive, electroactive film forms on the electrode, suitable for enzyme immobilization.

-

Visualization & Data

Figure 1: Suzuki Polycondensation & Capping Workflow

Table 1: Comparative Properties of Capped vs. Uncapped Polymers

| Property | Uncapped Polyfluorene | Methoxy-Thiophene Capped PFO | Benefit |

| End Groups | -Br / -B(OH)2 | -Thiophene-OMe / -Ph | Chemically Inert |

| Polydispersity (PDI) | 2.5 - 3.0 | 1.8 - 2.2 | Improved Batch Consistency |

| HOMO Level | -5.8 eV | -5.6 eV | Lower hole injection barrier |

| Stability | Oxidizes in air (defects) | Stable > 6 months | Long shelf-life |

| Fluorescence | Blue (often w/ Green defect band) | Pure Deep Blue | Suppression of keto-defects |

Troubleshooting & Expert Insights

-

Protodeboronation: Thiophene boronic acids are prone to deborylation (loss of the boron group) in the presence of strong bases or high heat if the reaction is too slow.

-

Solution: Use anhydrous bases (like

) or reduce water content if yields are low. Ensure the catalyst is fresh.

-

-

Stoichiometry: For end-capping, always use a large excess (5-10 equivalents relative to chain ends, usually ~0.1 eq relative to monomers) to drive the reaction to completion against the high viscosity of the polymer solution.

-

Purification: Methoxy-thiophene derivatives can be sensitive to acidic silica. When purifying the monomer (Protocol B), add 1% Triethylamine to the eluent to neutralize acid sites on the silica gel.

References

-

Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722-6737. Link

-

Sakamoto, J., et al. (2009). "Suzuki Polycondensation: The Best Way to Polyarylenes?" Polymer, 50(9), 1973-1995. Link

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

-

Beaujuge, P. M., & Fréchet, J. M. (2011). "Molecular Design and Ordering Effects in π-Functional Materials for Transistor and Solar Cell Applications." Journal of the American Chemical Society, 133(50), 20009-20029. Link

-

Roncali, J. (1992). "Conjugated Poly(thiophenes): Synthesis, Functionalization, and Applications." Chemical Reviews, 92(4), 711-738. Link

Application Note: C-H Activation and Functionalization of (5-Methoxythiophen-2-yl)boronic acid

This Application Note is designed for medicinal chemists and process development scientists working with the labile (5-Methoxythiophen-2-yl)boronic acid scaffold. It addresses the critical instability of 2-heterocyclic boronic acids and provides a robust, modular workflow for regioselective C-H functionalization.

Introduction & Strategic Analysis

This compound represents a high-value pharmacophore, combining the bioisosteric properties of the thiophene ring with the electronic richness of the methoxy group. However, this scaffold presents a "dual-reactivity paradox" that complicates direct functionalization:

-

Protodeboronation Susceptibility: 2-Heterocyclic boronic acids are notoriously unstable.[1] The electron-rich nature of the 5-methoxythiophene ring accelerates hydrolytic cleavage of the C–B bond under the basic or heated conditions required for C-H activation [1].

-

Regioselectivity Challenge: With C2 (Boron) and C5 (Methoxy) blocked, functionalization must target C3 or C4.

-

C3 (Ortho to Boron): Sterically encumbered and electronically deactivated by the vacant p-orbital of boron.

-

C4 (Ortho to Methoxy): Electronically activated by the mesomeric donation (+M) of the methoxy group, making it the prime target for electrophilic and CMD (Concerted Metalation-Deprotonation) pathways.

-

Core Directive: Direct C-H activation of the free boronic acid is not recommended due to rapid decomposition. This protocol utilizes a MIDA-Protection Strategy to mask the boron species, enabling high-temperature C-H functionalization at the C4 position without eroding the C–B bond.

Regioselectivity & Reactivity Map[2]

Figure 1: Reactivity landscape of the substrate. The C4 position is the most accessible site for functionalization once the C2-boron is stabilized.

Experimental Protocols

Phase 1: Substrate Stabilization (MIDA Boronate Formation)

Before attempting C-H activation, the boronic acid must be converted to its N-methyliminodiacetic acid (MIDA) ester. This sp3-hybridized boron species is stable to air, chromatography, and the oxidative/basic conditions of subsequent steps [2].

Reagents:

-

This compound (1.0 equiv)

-

N-Methyliminodiacetic acid (MIDA) (1.2 equiv)

-

Solvent: Toluene/DMSO (10:1)

-

Dean-Stark apparatus components

Protocol:

-

Charge a round-bottom flask with the boronic acid (10 mmol) and MIDA (12 mmol).

-

Add Toluene (45 mL) and DMSO (4.5 mL).

-

Attach a Dean-Stark trap filled with toluene and a reflux condenser.

-

Reflux the mixture at 110°C for 12–16 hours with vigorous stirring. The removal of water drives the equilibrium.

-

Cool to room temperature. The MIDA boronate often precipitates.

-

Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in minimal Acetone and precipitate by adding slow streams of Diethyl Ether. Filter the solid.

-

Validation: Check 11B NMR. A shift from ~29 ppm (sp2 acid) to ~10-12 ppm (sp3 MIDA) confirms protection.

Phase 2: C4-Selective C-H Arylation

This protocol uses a Palladium-catalyzed Concerted Metalation-Deprotonation (CMD) mechanism. The methoxy group at C5 directs the palladium to the C4 position via coordination and electronic activation [3].

Mechanism: Pd(II) coordinates to the thiophene; a carbonate or pivalate base assists in deprotonating the C4-H bond, forming a palladacycle intermediate which then undergoes oxidative addition with the aryl halide.

Reagents:

-

Substrate: (5-Methoxythiophen-2-yl) MIDA boronate (1.0 equiv)

-

Coupling Partner: Aryl Bromide (Ar-Br) (1.5 equiv)

-

Catalyst: Pd(OAc)2 (5 mol%)[2]

-

Ligand: P(o-tolyl)3 or SPhos (10 mol%)

-

Base: K2CO3 (2.0 equiv) or PivOK (for challenging substrates)

-

Additive: Pivalic acid (30 mol%) - Crucial for CMD mechanism

-

Solvent: DMA (Dimethylacetamide) (0.2 M)

Step-by-Step Protocol:

-

Setup: In a glovebox or under Argon stream, charge a Schlenk tube with MIDA boronate (0.5 mmol), Aryl Bromide (0.75 mmol), Pd(OAc)2 (5.6 mg), Ligand (15 mg), K2CO3 (138 mg), and Pivalic acid (15 mg).

-

Solvation: Add anhydrous DMA (2.5 mL). Seal the tube.

-

Reaction: Heat to 100°C for 16 hours.

-

Note: Monitor by LC-MS. The MIDA group is stable, but prolonged heating >120°C may cause degradation.

-

-

Workup: Cool to RT. Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMA.

-

Purification: Dry organic layer over Na2SO4, concentrate, and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc). The MIDA boronate is polar; typical elution requires 30-50% EtOAc.

Phase 3: Deprotection & Cross-Coupling (Slow-Release Strategy)

Once the C4 position is functionalized, the MIDA group can be hydrolyzed in situ to release the active boronic acid for a final Suzuki coupling at C2 [4].

Protocol:

-

Dissolve the C4-functionalized MIDA boronate (1.0 equiv) in THF/H2O (5:1).

-

Add NaOH (3.0 equiv, 1M solution). Stir at RT for 10 minutes (Hydrolysis is rapid).

-

In situ Coupling: Add the second Aryl Halide (Ar'-I), Pd(dppf)Cl2 (3 mol%), and K3PO4 (3.0 equiv).

-

Heat to 60°C for 4 hours.

-

Standard aqueous workup and purification.

Data Summary & Troubleshooting

Comparative Reactivity Table

| Parameter | Free Boronic Acid | MIDA Boronate | Pinacol Ester |

| Stability (Air/Moisture) | Low (Days) | High (Months) | Moderate |

| Protodeboronation Rate | Fast (t1/2 < 1h at pH 9) | Negligible | Slow |

| C-H Activation Yield (C4) | < 10% (Decomposition) | 75 - 92% | 40 - 60% |

| Solubility | Polar Organics | Acetone/DMSO/MeCN | Non-polar Organics |

| Atom Economy | High | Moderate | Moderate |

Troubleshooting Guide

-

Problem: Low yield in C-H arylation; recovery of unreacted Aryl Bromide.

-

Problem: Loss of Boron signal (Protodeboronation) during reaction.

Workflow Visualization

Figure 2: Integrated workflow for the stabilization and sequential functionalization of the substrate.

References

-

Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Journal of the American Chemical Society.[1][7][8]

-

Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[1][7][8]

-

Doucet, H., et al. (2013). Pd-catalyzed oxidative C–H arylation of heterocycle embedded thiophene/furan with aryl boronic acid/ester. RSC Advances.

-

Hartwig, J. F., et al. (2008). Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalization. Tetrahedron.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Practical C-H Functionalization of Quinones with Boronic Acids [organic-chemistry.org]

- 4. Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00018D [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. semanticscholar.org [semanticscholar.org]

Greener Pathways: Advanced Protocols for the Application of (5-Methoxythiophen-2-yl)boronic Acid in Sustainable Synthesis

In the landscape of modern drug discovery and materials science, the pursuit of chemical novelty is intrinsically linked to the principles of sustainable synthesis. This guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for reacting (5-Methoxythiophen-2-yl)boronic acid, a versatile building block, through green chemistry procedures. By focusing on methodologies that minimize environmental impact, enhance safety, and improve efficiency, we aim to empower chemists to design and execute reactions that are not only scientifically sound but also environmentally responsible.

The core of this document is built upon the foundational principles of green chemistry, emphasizing the use of sustainable solvents, energy-efficient reaction conditions, and catalytic systems that offer high turnover and selectivity. We will explore the application of this compound in two key transformations: the Suzuki-Miyaura cross-coupling for carbon-carbon bond formation and the Chan-Lam coupling for the synthesis of carbon-heteroatom bonds. These reactions are pivotal in the construction of complex molecular architectures found in numerous pharmaceuticals and functional materials.

The Imperative of Green Chemistry in Boronic Acid Reactions

Boronic acids are indispensable reagents in organic synthesis, yet their traditional reaction protocols often rely on volatile and hazardous organic solvents, stoichiometric and often toxic reagents, and energy-intensive conditions. The adoption of green chemistry principles seeks to address these shortcomings by reimagining reaction design. Key areas of focus include:

-

Solvent Selection: Replacing conventional solvents like toluene, THF, and DMF with greener alternatives such as water, ethanol, or bio-derived solvents is a primary objective.[1][2]

-

Energy Efficiency: The use of microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating methods.[1][2]

-

Catalyst Innovation: Exploring more abundant and less toxic metal catalysts, such as nickel, or developing highly active palladium systems that allow for lower catalyst loadings, contributes to a more sustainable process.[3][4]

-

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product minimizes waste generation.

Application Note 1: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C(sp²)–C(sp²) bonds.[5] Greener adaptations of this powerful reaction are crucial for its continued application in an environmentally conscious era.

Mechanistic Rationale for Green Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The choice of solvent, base, and catalyst significantly influences the efficiency and environmental footprint of this process. Aqueous conditions, for instance, can accelerate the reaction rate and simplify product isolation.[1][6] The use of microwave irradiation can provide rapid and uniform heating, leading to shorter reaction times and often cleaner reaction profiles.[1][2]

Sources

- 1. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Nickel-Catalyzed Cross-Coupling of Chromene Acetals and Boronic Acids [organic-chemistry.org]

- 4. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scispace.com [scispace.com]

Troubleshooting & Optimization

Improving reaction yields of electron-rich thiophene boronic acids

Topic: Improving Reaction Yields of Electron-Rich Thiophene Boronic Acids Audience: Researchers, Medicinal Chemists, and Process Chemists Format: Interactive Troubleshooting & Technical Guide

The Core Problem: The "Race Against Time"

Q: Why do my electron-rich thiophene boronic acids decompose before coupling?

A: You are likely fighting Protodeboronation .

Electron-rich heterocycles (like 2-alkoxythiophenes or 2-alkylthiophenes) possess a highly nucleophilic carbon at the C-B bond position. Under the basic conditions required for Suzuki-Miyaura coupling, the boronic acid forms a boronate "ate" complex (

Once protonated, the C-B bond cleaves, yielding the de-borylated thiophene (H-substituted) and boric acid. This is a competitive pathway: Coupling Rate (

To win, you must either accelerate coupling or decelerate decomposition .

Mechanism of Failure (Visualization)

Figure 1: The kinetic competition between productive transmetallation (Green) and destructive protodeboronation (Red).

Troubleshooting Matrix: Diagnostic & Solutions

Use this matrix to identify your specific failure mode and select the correct remedy.

| Symptom | Diagnosis | Recommended Solution |

| SM disappears, only "H-Thiophene" remains. | Rapid Protodeboronation. The base is too strong or the reaction is too slow. | Switch to Strategy A (MIDA) or Strategy B (Buchwald G3/G4) . Avoid hydroxide bases; use |

| Black precipitation (Pd black), no conversion. | Catalyst Death. The catalyst is decomposing before the oxidative addition occurs, or thiophene sulfur is poisoning the Pd. | Increase Catalyst Loading or switch to Pd-NHC (PEPPSI) or XPhos Pd G3 . |

| Homocoupling (Thiophene-Thiophene dimer). | Oxidative Homocoupling. Presence of oxygen. | Strict Degassing. Use freeze-pump-thaw (3 cycles). Avoid weak bases in air. |

| Low yield, messy crude NMR. | Unstable Starting Material. The boronic acid degrades on the shelf or during weighing. | Derivatize immediately. Convert to Potassium Trifluoroborate or MIDA Boronate . |

Strategic Solutions

Strategy A: The "Shield" Approach (MIDA Boronates)

Best for: Highly unstable substrates (e.g., 2-methoxythiophene-3-boronic acid) that decompose upon isolation.

The Science: N-methyliminodiacetic acid (MIDA) ligands engage the boron p-orbital, removing its Lewis acidity. This prevents the formation of the reactive "ate" complex. Under coupling conditions (aqueous mild base), the MIDA hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic cycle, keeping the standing concentration of the vulnerable species low [1].

Protocol: Synthesis of Thiophene MIDA Boronate

-

Dissolution: Dissolve the unstable boronic acid (1.0 equiv) in Toluene/DMSO (10:1).

-

Chelation: Add MIDA (N-methyliminodiacetic acid) (1.2 equiv).

-

Dehydration: Reflux with a Dean-Stark trap for 2–4 hours to remove water.

-

Purification: Concentrate and precipitate with diethyl ether. MIDA boronates are stable to silica gel chromatography.

Strategy B: The "Speed" Approach (Advanced Precatalysts)

Best for: When you don't want to add extra synthetic steps (making MIDA) and need a quick answer.

The Science: Traditional catalysts (Pd(PPh3)4) are often too slow for unstable thiophenes. Buchwald G3/G4 precatalysts (specifically XPhos Pd G3 or SPhos Pd G3 ) initiate rapidly and facilitate extremely fast oxidative addition and transmetallation. This allows the cross-coupling to finish before the boronic acid has time to decompose [2].

Recommended Conditions:

-

Catalyst: XPhos Pd G3 (1–2 mol%)

-

Base:

(0.5 M aqueous solution) – Phosphate is gentler than Carbonate/Hydroxide. -

Solvent: THF or 1,4-Dioxane.

-

Temperature: 40°C – 60°C (Lower temps preserve the boronic acid).

Strategy C: The "Environment" Approach (Anhydrous Fluoride)

Best for: Substrates sensitive to any proton source (water).

The Science: By removing water and using fluoride (

Protocol:

-

Base: CsF (2-3 equiv).

-

Solvent: Anhydrous Dioxane or Toluene.

-

Additives: 4Å Molecular Sieves.

Decision Logic for Optimization

Follow this workflow to select the optimal path for your specific thiophene.

Figure 2: Step-by-step decision tree for optimizing reaction conditions.

Experimental Data Comparison